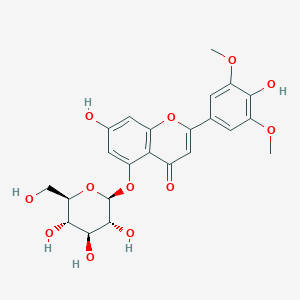
5-Glucósido de Tricina
Descripción general
Descripción
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in Sasa kurilensis leaves and Triticum species . It is a plant metabolite that occurs in its free form or derivative form . The glycoside derivative of tricin is of two types: tricin-O and tricin-C-glycoside .
Synthesis Analysis
The natural variation of rice flavones is mainly determined by OsUGT706D1 (flavone 7-O-glucosyltransferase) and OsUGT707A2 (flavone 5-O-glucosyltransferase) . In biosynthesizing tricin, there is first stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl Coa via the phenylpropanoid pathway .Molecular Structure Analysis
Tricin 5-glucoside is a flavone and a C-glycoside form found in the Poaceae family of plants .Chemical Reactions Analysis
The MS2 spectra displayed an identical fragmentation profile to authentic tricin 5-O-glucoside, in which the Y0+ ion was observed at m/z 330.7 due to the losses of the glucose moieties .Physical And Chemical Properties Analysis
Tricin 5-glucoside has a molecular formula of C23H24O12 . Its molecular weight is 492.4 g/mol .Aplicaciones Científicas De Investigación
Tolerancia al Estrés en Plantas
El 5-glucósido de tricina juega un papel importante en la tolerancia al estrés en las plantas. Está involucrado en varias respuestas de defensa, ayudando a las plantas a hacer frente a factores estresantes ambientales como la sequía, la salinidad y las temperaturas extremas .
Potencial Nutracéutico
Como un nutracéutico prometedor, el this compound exhibe beneficios potenciales para la salud cuando se consume. Sus propiedades antioxidantes contribuyen a su papel en la prevención de enfermedades crónicas y la promoción de la salud general .
Biosíntesis de Lignina
En las gramíneas y varias especies de angiospermas, el this compound sirve como un monómero de lignina. Esta función única es crucial para la integridad estructural de las paredes celulares de las plantas y tiene implicaciones para los esfuerzos de bioingeniería destinados a mejorar las aplicaciones de biorrefinería .
Investigación Farmacéutica
El this compound se está estudiando por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas. Su papel en los productos farmacéuticos se está expandiendo a medida que la investigación continúa descubriendo su importancia biológica .
Estudios de Metabolómica
En metabolómica, el this compound se utiliza como un marcador para estudiar el metabolismo de las plantas. Su presencia puede indicar vías metabólicas específicas o respuestas al estrés en las plantas .
Biotecnología Agrícola
La manipulación genética de las vías de biosíntesis del this compound puede conducir a cultivos con mayor tolerancia al estrés, perfiles nutricionales mejorados y mayor biomasa para la producción de biocombustibles .
Mecanismo De Acción
Target of Action
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in various plants, particularly in the Poaceae family .
Mode of Action
It’s suggested that tricin 5-glucoside may activate the opioid system to promote its antinociceptive activity . This suggests that Tricin 5-glucoside interacts with its targets, possibly opioid receptors, leading to changes in cellular signaling and resulting in pain relief .
Biochemical Pathways
The biosynthesis of Tricin 5-glucoside involves several biochemical pathways. It starts with the stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl CoA via the phenylpropanoid pathway . These additions are mediated by the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin . After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .
Pharmacokinetics
Studies have confirmed the bioavailability of tricin in the gastrointestinal tract in mice . It’s also suggested that tricin with abundant O-methyl may have higher oral bioavailability than non-methylated flavones .
Result of Action
The molecular and cellular effects of Tricin 5-glucoside’s action are diverse. It has been observed that this flavone significantly reduced the injured areas of the animals’ stomachs when compared to the control . It’s likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin 5-glucoside also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .
Action Environment
The action, efficacy, and stability of Tricin 5-glucoside can be influenced by various environmental factors. For instance, the presence of Tricin 5-glucoside in various plants suggests that its synthesis and accumulation may be influenced by factors such as plant species, growth conditions, and developmental stages . .
Safety and Hazards
Direcciones Futuras
Tricin, the core compound of Tricin 5-glucoside, has been demonstrated to have excellent pharmacological bioactivities and has been proposed as a safe candidate for cancer chemoprevention . Current developments of bioengineering are focusing on manipulating tricin biosynthesis toward the generation of functional food as well as modifications of lignin for improving biorefinery applications .
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-LDBVRRDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306499 | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32769-00-9 | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?
A1: Research indicates that Tricin 5-glucoside serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.
Q2: How does the presence of Tricin 5-glucoside compare across different Hordeum species?
A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of Tricin 5-glucoside across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.
Q3: What are the potential implications of using Tricin 5-glucoside as a chemotaxonomic marker?
A4: Utilizing Tricin 5-glucoside as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



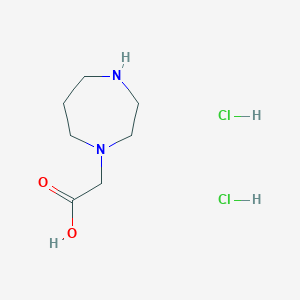

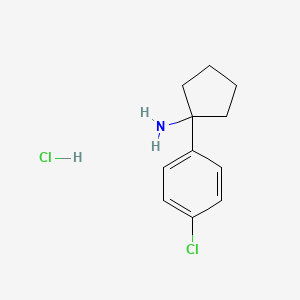
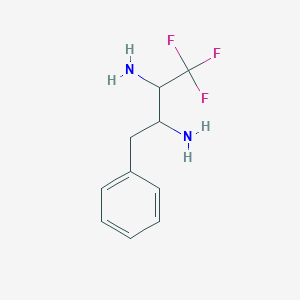

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)
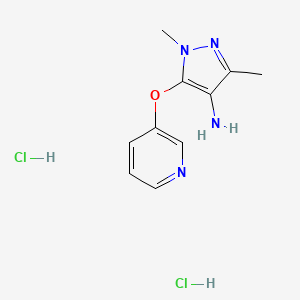

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)